3,4-Dichloro-5-fluoro-quinoline
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Overview
Description
3,4-Dichloro-5-fluoro-quinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its chemical properties and biological activities, making it a compound of significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-fluoro-quinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 4,5-dichloro-2-nitroaniline with 4-fluorobenzaldehyde in the presence of a base, followed by cyclization to form the quinoline ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-5-fluoro-quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, biaryl compounds, and quinoline derivatives with different functional groups, which can be further utilized in various applications .
Scientific Research Applications
3,4-Dichloro-5-fluoro-quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-fluoro-quinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or interfere with DNA synthesis in microbial cells, leading to antimicrobial effects. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets, making it a potent compound in various biological assays .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloroquinoline
- 5-Fluoroquinoline
- 3,4-Dichloro-6-fluoroquinoline
Comparison
Compared to similar compounds, 3,4-Dichloro-5-fluoro-quinoline exhibits unique properties due to the specific positioning of chlorine and fluorine atoms on the quinoline ring. This unique arrangement enhances its chemical reactivity and biological activity, making it more effective in certain applications. For example, the presence of both chlorine and fluorine atoms can increase its lipophilicity and membrane permeability, which are important factors in drug design .
Properties
IUPAC Name |
3,4-dichloro-5-fluoroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN/c10-5-4-13-7-3-1-2-6(12)8(7)9(5)11/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITGVJAEBRDIDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C(=C1)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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